
3-Hydroxy-2-methylbutyryl-CoA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2-methylbutyryl-CoA is a metabolite involved in the degradation of branched-chain amino acids such as valine, leucine, and isoleucine. It plays a crucial role in various metabolic pathways, particularly in the beta-oxidation of fatty acids and amino acid catabolism. This compound is an intermediate in the metabolic pathway that converts these amino acids into energy and other essential molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-methylbutyryl-CoA typically involves enzymatic reactions. One common method is the enzymatic conversion of 2-methylacetoacetyl-CoA using specific dehydrogenases. The reaction conditions often require the presence of cofactors such as NAD+ or NADP+ .
Industrial Production Methods
Industrial production of this compound is less common due to its specific biological role and the complexity of its synthesis. it can be produced in controlled laboratory settings using recombinant DNA technology to express the necessary enzymes in bacterial or yeast cultures .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-2-methylbutyryl-CoA primarily undergoes oxidation-reduction reactions. The key reaction is its conversion to 2-methylacetoacetyl-CoA, catalyzed by this compound dehydrogenase .
Common Reagents and Conditions
Oxidation: NAD+ or NADP+ as cofactors.
Reduction: NADH or NADPH as reducing agents.
Major Products Formed
2-Methylacetoacetyl-CoA: The primary product formed from the oxidation of this compound.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
1. Biochemistry
- Metabolic Pathway Studies : 3-Hydroxy-2-methylbutyryl-CoA plays a crucial role in the degradation of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine. Understanding its metabolic pathways aids in elucidating the biochemical processes involved in energy metabolism and amino acid degradation .
2. Medicine
- Metabolic Disorder Investigations : This compound is instrumental in studying metabolic disorders related to BCAA degradation, particularly this compound dehydrogenase deficiency (HSD10 disease). Research has shown that deficiencies in the enzyme responsible for converting this compound can lead to severe neurological symptoms and developmental delays .
3. Industrial Biotechnology
- Microbial Engineering : The compound can be utilized in engineering microorganisms for the production of valuable metabolites through the manipulation of metabolic pathways. For instance, certain bacteria can synthesize polyhydroxyalkanoates using this compound as a substrate, which has applications in bioplastics .
Clinical Implications and Case Studies
Several case studies underscore the clinical significance of this compound metabolism:
1. HSD10 Disease
- A study reported on patients with HSD10 disease exhibited elevated levels of 3-hydroxy-2-methylbutyric acid and related metabolites due to enzyme deficiencies. Symptoms included motor delays and cognitive impairments, emphasizing the importance of this metabolic pathway in neurological health .
2. Neuropsychological Outcomes
- Research involving patients with fatty acid oxidation disorders revealed that deficiencies in enzymes related to this compound could lead to severe neuropsychological outcomes. These findings suggest that monitoring levels of intermediates like this compound could be crucial for early diagnosis and intervention .
Table 1: Enzymatic Reactions Involving this compound
Enzyme | Reaction | Product |
---|---|---|
This compound dehydrogenase | (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA + NAD⁺ → 2-methylacetoacetyl-CoA + NADH + H⁺ | 2-Methylacetoacetyl-CoA |
Enoyl-CoA hydratase | 2-Methylbutyryl-CoA → this compound | This compound |
Table 2: Clinical Case Study Summary
Patient ID | Condition | Symptoms | Key Findings |
---|---|---|---|
Case 1 | HSD10 Disease | Motor delays, cognitive impairments | Elevated levels of intermediates |
Case 2 | Fatty Acid Oxidation Disorder | Developmental arrest, seizures | Deficiency in enzyme activity |
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2-methylbutyryl-CoA involves its role as an intermediate in metabolic pathways. It is converted to 2-methylacetoacetyl-CoA by the enzyme this compound dehydrogenase. This reaction is crucial for the degradation of branched-chain amino acids, which are further processed to produce energy and other essential molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-3-methylbutyryl-CoA: Another intermediate in the degradation of branched-chain amino acids.
2-Methyl-3-hydroxybutyryl-CoA: A closely related compound involved in similar metabolic pathways.
Uniqueness
3-Hydroxy-2-methylbutyryl-CoA is unique due to its specific role in the degradation of valine, leucine, and isoleucine. Its enzymatic conversion to 2-methylacetoacetyl-CoA is a critical step in these metabolic pathways, distinguishing it from other similar compounds .
Biologische Aktivität
3-Hydroxy-2-methylbutyryl-CoA (3H2MB-CoA) is a significant intermediate in the metabolic pathways of branched-chain amino acids, particularly isoleucine. This compound plays a crucial role in energy metabolism and the synthesis of various biomolecules. Understanding its biological activity is essential for elucidating its implications in metabolic disorders, particularly those related to branched-chain amino acid metabolism.
Metabolic Pathway Involvement
This compound is primarily involved in the degradation of isoleucine. The metabolic pathway begins with the transamination of isoleucine to form 2-keto-3-methylbutyrate, which undergoes oxidative decarboxylation to yield 2-methylbutyryl-CoA. This compound is then converted into this compound through a series of enzymatic reactions involving dehydrogenases and hydratases. The enzymatic conversion can be summarized as follows:
This reaction is catalyzed by This compound dehydrogenase (HADH2), which plays a pivotal role in the metabolism of branched-chain amino acids, particularly during conditions of increased energy demand or metabolic stress .
Enzymatic Activity and Deficiency
Deficiencies in enzymes involved in the metabolism of this compound can lead to metabolic disorders. For instance, mutations in the HADH2 gene result in 2-methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency , a condition characterized by an accumulation of toxic metabolites and associated clinical symptoms such as developmental delays and neurological issues .
Table 1: Enzymatic Reactions Involving this compound
Enzyme | Reaction | Product |
---|---|---|
This compound dehydrogenase | (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA + NAD⁺ → 2-methylacetoacetyl-CoA + NADH + H⁺ | 2-Methylacetoacetyl-CoA |
Enoyl-CoA hydratase | 2-Methylbutyryl-CoA → this compound | This compound |
Case Studies and Clinical Implications
Several case studies highlight the clinical significance of this compound metabolism. In one study involving patients with HSD10 disease , a deficiency in 2M3HBD activity was observed, leading to elevated levels of intermediates including 3H2MB-CoA. Patients exhibited symptoms such as motor delays and cognitive impairments, underscoring the importance of this metabolic pathway in neurological health .
Additionally, research on fibroblast cultures from affected individuals demonstrated that enzyme assays could effectively measure the activity of HADH2, providing insights into potential therapeutic interventions for managing metabolic disorders associated with branched-chain amino acid metabolism .
Research Findings and Future Directions
Recent studies have explored the potential for therapeutic applications involving compounds derived from or related to this compound. For example, its role in synthesizing polyhydroxyalkanoates (PHAs) has been investigated, revealing that bacterial strains capable of metabolizing this compound can produce novel biopolymers with unique thermal properties . This suggests potential industrial applications for biodegradable plastics derived from microbial processes.
Moreover, ongoing research aims to further elucidate the biochemical pathways involving this compound and its derivatives. Understanding these pathways could lead to advancements in treating metabolic disorders and developing new biotechnological applications.
Eigenschaften
CAS-Nummer |
6701-38-8 |
---|---|
Molekularformel |
C26H44N7O18P3S |
Molekulargewicht |
867.7 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxy-2-methylbutanethioate |
InChI |
InChI=1S/C26H44N7O18P3S/c1-13(14(2)34)25(39)55-8-7-28-16(35)5-6-29-23(38)20(37)26(3,4)10-48-54(45,46)51-53(43,44)47-9-15-19(50-52(40,41)42)18(36)24(49-15)33-12-32-17-21(27)30-11-31-22(17)33/h11-15,18-20,24,34,36-37H,5-10H2,1-4H3,(H,28,35)(H,29,38)(H,43,44)(H,45,46)(H2,27,30,31)(H2,40,41,42)/t13?,14?,15-,18-,19-,20+,24-/m1/s1 |
InChI-Schlüssel |
PEKYNTFSOBAABV-OXFTYAHUSA-N |
Isomerische SMILES |
CC(C(C)O)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Kanonische SMILES |
CC(C(C)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Synonyme |
S-(3-Hydroxy-2-methylbutyrate) Coenzyme A; S-(3-Hydroxy-2-methylbutanoate) Coenzyme A; 2-Methyl-3-hydroxybutyryl-CoA; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.